BenchChemオンラインストアへようこそ!

(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate

PEGylation NHS ester hydrolysis kinetics aqueous stability

Select mPEG-SS (CAS 78274-32-5) for applications requiring built-in dePEGylation. Its C2 succinimidyl succinate ester linkage provides a hydrolytically labile bond—t₁/₂ ≈ 9.8 min at pH 8—enabling stimuli-triggered PEG shedding in tumor microenvironments or temporary protein masking. Distinct from the more stable mPEG-SC (carbonate) and mPEG-SVA (valerate) variants, mPEG-SS is the essential reference standard for linker comparison studies and the linker of choice for degradable hydrogels and prodrug constructs where eventual PEG release is a design requirement.

Molecular Formula C11H15NO7
Molecular Weight 273.24 g/mol
CAS No. 78274-32-5
Cat. No. B1204777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate
CAS78274-32-5
Synonymsmethoxypolyethylene glycol succinimidylsuccinate
ss-PEG
Molecular FormulaC11H15NO7
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO
InChIInChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2
InChIKeyOVPTZXRXNNJKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxypolyethylene Glycol Succinate N-Hydroxysuccinimide (mPEG-SS, CAS 78274-32-5): Product-Specific Evidence Guide for Bioconjugation & PEGylation Scientists


(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate (CAS 78274-32-5), sold commercially as Methoxypolyethylene glycol succinate N-hydroxysuccinimide (mPEG-SS), is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the mPEG-NHS ester class of amine-reactive bioconjugation reagents . It comprises a methoxy-terminated PEG chain (commonly MW 5,000 Da, ≥90% purity) linked via a succinimidyl succinate ester to an N-hydroxysuccinimide (NHS) leaving group, enabling covalent attachment to primary amines under physiological conditions . The compound has been identified in human blood as part of the exposome (HMDB0242493, PMID: 31557052) and is widely used in drug delivery, protein PEGylation, and degradable hydrogel fabrication [1].

Why mPEG-SS (CAS 78274-32-5) Cannot Be Substituted with Other mPEG-NHS Esters Without Consequence


mPEG-NHS ester reagents are not interchangeable commodities. The linker chemistry—specifically the bond type connecting the PEG chain to the NHS leaving group—dictates three critical performance parameters: (i) the aqueous hydrolysis half-life of the active ester, which determines reaction efficiency and the molar excess required; (ii) the chemical stability of the final PEG-protein/peptide conjugate (ester vs. urethane linkage), which governs in vivo persistence; and (iii) the potential for stimuli-triggered dePEGylation, an emerging design axis for controlled release [1]. mPEG-SS carries a C2 aliphatic ester linkage (succinate) that is hydrolytically labile relative to the urethane linkage of mPEG-SC (succinimidyl carbonate), and distinct from the C4 ester (glutarate) and C5 alkyl (valerate) variants . These structural differences produce quantifiable divergences in reaction kinetics, conjugate stability, and clinical pharmacology that preclude simple substitution [2].

Quantitative Head-to-Head Evidence Differentiating mPEG-SS (CAS 78274-32-5) from Closest mPEG-NHS Ester Competitors


Hydrolysis Half-Life at pH 8, 25°C: mPEG-SS (Succinimidyl Succinate) vs. mPEG-SC, mPEG-SG, and mPEG-SVA

mPEG-SS (CAS 78274-32-5) exhibits an aqueous hydrolysis half-life of 9.8 minutes at pH 8.0, 25°C, as measured by UV absorbance of the hydrolyzed N-hydroxysuccinimide group . This is substantially shorter than the half-lives of its closest structural analogs: mPEG-SC (succinimidyl carbonate, urethane linkage) at 20.4 minutes, mPEG-SG (succinimidyl glutarate, C4 ester) at 17.6 minutes, and mPEG-SVA (succinimidyl valerate, C5 alkyl) at 33.6 minutes under identical conditions [1]. The 2.1-fold lower aqueous stability of mPEG-SS relative to mPEG-SC means that in a typical PEGylation reaction conducted in aqueous buffer, a larger molar excess of mPEG-SS or shorter reaction times may be required to achieve equivalent conjugation yields [2].

PEGylation NHS ester hydrolysis kinetics aqueous stability

Relative Hydrolysis Rate: SC-PEG vs. SS-PEG (Zalipsky et al. 1992, Head-to-Head Kinetic Study)

In a foundational head-to-head study by Zalipsky et al. (1992), the hydrolysis rate of the active NHS groups on SC-PEG (succinimidyl carbonate) was on average twofold slower than that on SS-PEG (succinimidyl succinate), as measured by kinetic rate constants in phosphate buffer [1]. Parallel aminolysis measurements using Nα-acetyllysine revealed that the differences in aminolysis rates between the two reagents were even smaller than the differences in hydrolysis rates, resulting in a more favorable hydrolysis-to-aminolysis ratio (K_h/K_a) for SC-PEG [2]. This study established SS-PEG as the reference standard against which the newer urethane-linked SC-PEG reagent was compared, and the authors concluded that the urethane-linked PEG-protein conjugates obtained via SC-PEG exhibited considerably higher chemical stability than the ester-linked conjugates produced by SS-PEG [3].

PEGylation kinetics NHS ester aminolysis hydrolysis selectivity

Clinical Pharmacokinetics: mPEG-SS–Linked (Pegasparagase) vs. mPEG-SC–Linked (Calaspargase Pegol) Asparaginase in Pediatric ALL

A randomized Phase III clinical trial (DFCI ALL Consortium Protocol 11-001) directly compared pegasparagase (SS-PEG, succinimidyl succinate linker) with calaspargase pegol (SC-PEG, succinimidyl carbamate linker) in 239 pediatric patients with newly diagnosed ALL [1]. Both formulations used identical Escherichia coli L-asparaginase enzyme and PEG moiety (2,500 IU/m² IV) but differed solely in the linker chemistry connecting PEG to the protein. At 25 days post-induction dose, the proportion of patients maintaining therapeutic serum asparaginase activity (SAA ≥ 0.1 IU/mL) was 15% for SS-PEG versus 88% for SC-PEG (p < 0.0001), with median SAA values of 0.056 IU/mL and 0.298 IU/mL, respectively [2]. Post-induction, SS-PEG required dosing every 2 weeks (15 doses), whereas SC-PEG could be administered every 3 weeks (10 doses) while maintaining comparable SAA and toxicity profiles [3].

clinical pharmacology asparaginase PEG linker stability therapeutic protein half-life

Succinimidyl Succinate Ester Linker Enables Stimuli-Responsive DePEGylation for Tumor-Microenvironment-Activated Drug Delivery

The internal C2 aliphatic ester linkage of mPEG-SS (CAS 78274-32-5) is susceptible to hydrolytic and enzymatic cleavage, making it a strategic building block for stimuli-responsive dePEGylation . In a peer-reviewed study by Zhang X et al. (2016), mPEG-S-NHS (Sigma Prod. No. 85976) was used to synthesize MMP-2/9-sensitive peptide-conjugated polymer micelles (TGK micelles) for site-specific drug release in solid tumors [1]. Fluorescence resonance energy transfer (FRET) assays confirmed that TGK micelles were successfully cleaved by recombinant MMP-2/9 enzymes. In vivo biodistribution studies in tumor-bearing mice demonstrated that the MMP-2/9-sensitive TGK micelles achieved significantly higher tumor accumulation compared to non-sensitive T2K control micelles and free docetaxel, with minimum systemic toxicity [2]. While the absolute quantitation of tumor accumulation is micelle-formulation-specific rather than linker-specific, the enabling feature—MMP-triggered cleavage—relies on the ester linkage geometry and cleavability intrinsic to the succinimidyl succinate architecture.

reversible PEGylation MMP-sensitive drug delivery tumor microenvironment controlled release

Uricase PEGylation: SS-mPEG5k Achieves 60–70% Residual Enzyme Activity at 75% Lysine Modification, a Performance Benchmark Relative to SC-mPEG5k

A direct comparative study by Zhang C et al. (2014) evaluated succinimidyl succinate of mPEG-5000 (SS-mPEG5k, CAS 78274-32-5) versus succinimidyl carbonate of mPEG-5000 (SC-mPEG5k) for the PEGylation of Bacillus fastidious uricase [1]. SS-mPEG5k achieved a maximum degree of lysine modification of 75% with corresponding residual uricolytic activity of 60–70% [2]. Under optimized conditions using competitive inhibitor oxonate (50 µM) protection, SC-mPEG5k at a 200:1 molar ratio retained approximately 73% of original activity, produced conjugates with only 10% reactivity to anti-native uricase sera, elicited IgG responses in rats accounting for ~5% of that by native uricase, and exhibited a circulation half-life of ~25 hours in cock plasma in vivo [3]. SC-mPEG5k was concluded to possess higher purity, comparable amine reactivity but lower hydrolysis rate, and stronger effectiveness to modify amino groups compared to SS-mPEG5k, making SC the preferred linker for permanent therapeutic PEGylation of this enzyme [3].

protein PEGylation uricase residual activity degree of modification

Optimal Use Cases for mPEG-SS (CAS 78274-32-5) Based on Quantitative Differentiation Evidence


Stimuli-Responsive Drug Delivery Systems Requiring Transient PEG Shielding

The cleavable C2 ester linkage of mPEG-SS makes it the linker of choice for designing tumor microenvironment-responsive nanocarriers. As demonstrated by MMP-2/9-sensitive micelles [1], the SS ester enables enzymatic or hydrolytic dePEGylation at the target site, facilitating cellular uptake and drug release. Procurement for controlled-release nanoparticle formulations should prioritize mPEG-SS over the more stable SC or SVA variants when triggerable PEG shedding is a design requirement.

Degradable PEG Hydrogels for Tissue Engineering and 3D Cell Culture

Multi-arm PEG-Succinimidyl Succinate derivatives (e.g., 4arm-PEG-SS, 8arm-PEG-SS with ≥95% substitution ) crosslink with amine-containing biomolecules to form hydrogels. The ester linkage between the PEG backbone and the crosslink site is hydrolytically degradable, enabling controlled gel dissolution over hours to days depending on pH and temperature . This contrasts with non-degradable PEG hydrogels formed using succinimidyl carbonate chemistry, making mPEG-SS the preferred reagent for temporary cell encapsulation matrices.

Proof-of-Concept Reversible PEGylation of Therapeutic Proteins

When the goal is to temporarily mask a protein's surface to reduce immunogenicity or extend circulation without permanent modification, mPEG-SS provides a built-in dePEGylation mechanism via ester hydrolysis under physiological conditions [1]. The kinetic data establish that SS-linked PEG conjugates release the native protein at a rate 2-fold faster than SC-linked conjugates based on hydrolysis rate differentials [2]. This is advantageous for prodrug designs or vaccine carriers where eventual PEG removal is desired.

Benchmarking PEGylation Efficiency in Comparative Linker Studies

Given the extensive historical characterization of SS-PEG in the seminal Zalipsky (1992) and Zhang (2014) head-to-head studies [2][3], mPEG-SS serves as an essential reference standard for any laboratory developing or validating novel PEGylation reagents. Its well-documented hydrolysis kinetics (t₁/₂ = 9.8 min at pH 8), aminolysis rates, and clinical pharmacology in pegaspargase provide a reproducible benchmark against which new NHS ester chemistries can be quantitatively compared.

Quote Request

Request a Quote for (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.